Cas no 30342-87-1 (4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL)
4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL Chemical and Physical Properties
Names and Identifiers
-
- 4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-amino-3-propyl-1H-1,2,4-triazole-5-thione
- 4-amino-3-n-propyl-5-mercapto-s-triazole
- 4-amino-5-mercapto-3-n-propyl-s-triazole
- 4-amino-5-mercapto-3-propyl-1,2,4-triazole
- 4-amino-5-mercapto-3-propyl-s-triazole
- 4-amino-5-propyl-1,2,4-triazole-3-thiol
- 4-AMINO-5-PROPYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
- BB_SC-3748
- HMS1651P06
- MFCD01806886
- 4-amino-3-propyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 30342-87-1
- ROAXVRKEIASZAE-UHFFFAOYSA-N
- DTXSID50352122
- BBL002949
- VS-01269
- 4-amino-2,4-dihydro-5-propyl-3h-1,2,4-triazole-3-thione
- STK519363
- 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide, AldrichCPR
- ALBB-018145
- SCHEMBL11184553
- AKOS000273138
- 4-Amino-5-propyl-4H-[1,2,4]triazole-3-thiol
- 4H-1,2,4-triazole-3-thiol, 4-amino-5-propyl-
- G30340
- EN300-104632
- F0820-0346
-
- MDL: MFCD01806886
- Inchi: 1S/C5H10N4S/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10)
- InChI Key: ROAXVRKEIASZAE-UHFFFAOYSA-N
- SMILES: S=C1NN=C(CCC)N1N
Computed Properties
- Exact Mass: 158.06300
- Monoisotopic Mass: 158.06261751g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 85.7Ų
Experimental Properties
- PSA: 95.53000
- LogP: 0.81430
4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P280-P304+P340+P312-P305+P351+P338-P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338546-100mg |
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
30342-87-1 | 95%+ | 100mg |
$232 | 2021-08-18 | |
| Chemenu | CM338546-250mg |
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
30342-87-1 | 95%+ | 250mg |
$245 | 2021-08-18 | |
| Chemenu | CM338546-1g |
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
30342-87-1 | 95%+ | 1g |
$456 | 2021-08-18 | |
| TRC | A634178-50mg |
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol |
30342-87-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A634178-100mg |
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol |
30342-87-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A634178-500mg |
4-amino-5-propyl-4H-1,2,4-triazole-3-thiol |
30342-87-1 | 500mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB371594-1 g |
4-Amino-5-propyl-4H-1,2,4-triazole-3-thiol; . |
30342-87-1 | 1 g |
€254.50 | 2023-07-19 | ||
| Chemenu | CM338546-1g |
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
30342-87-1 | 95%+ | 1g |
$169 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143496-100mg |
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
30342-87-1 | 97% | 100mg |
¥1206.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143496-250mg |
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
30342-87-1 | 97% | 250mg |
¥1834.00 | 2024-08-02 |
4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL Suppliers
4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL
Introduction to 4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL (CAS No. 30342-87-1)
4-AMINO-5-PROPYL-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound with significant applications in pharmaceutical and chemical research. This compound belongs to the triazole class, characterized by a three-membered nitrogen-containing ring. The presence of both amino and thiol functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.
The chemical structure of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 30342-87-1) consists of a triazole core substituted with an amino group at the 4-position, a propyl group at the 5-position, and a thiol group at the 3-position. This arrangement confers unique reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
In recent years, there has been growing interest in triazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The thiol group in 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol enhances its reactivity with metal ions and other sulfur-containing compounds, which is exploited in various synthetic pathways.
One of the most notable applications of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol is in the synthesis of pharmaceutical intermediates. Its structural features allow for easy modification at multiple sites, enabling the creation of complex molecules with tailored biological properties. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases.
Recent studies have highlighted the role of triazole derivatives in immunomodulation. For instance, modifications of the triazole ring have been shown to enhance binding affinity to biological targets such as enzymes and receptors. The thiol group further contributes to this interaction by forming disulfide bonds or participating in redox reactions within cellular environments.
The synthesis of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions starting from commercially available precursors. The process often includes cyclization reactions to form the triazole ring followed by functional group transformations to introduce the amino and thiol groups. Advances in synthetic methodologies have improved the efficiency and scalability of these processes.
In drug discovery pipelines, 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol serves as a key building block for designing small-molecule inhibitors. Its structural motif is found in several approved drugs that exhibit potent activity against pathogens and disease-causing agents. The compound’s ability to interact with biological macromolecules makes it valuable for structure-based drug design.
The use of computational chemistry has further accelerated the development of triazole-based drugs. Molecular modeling techniques allow researchers to predict the binding modes and interactions of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol with target proteins. This approach helps in optimizing lead compounds for better pharmacokinetic properties and reduced side effects.
Environmental considerations also play a role in the research and application of 4-amino-5-propyl-4H-1,2,4-triazole-3-thiol. Efforts are underway to develop greener synthetic routes that minimize waste and energy consumption. Such initiatives align with broader goals in sustainable chemistry aimed at reducing the environmental impact of pharmaceutical production.
The future prospects for triazole derivatives, including 4-amino-(CAS No.), remain promising as new therapeutic targets are discovered and validated. Ongoing research continues to uncover novel mechanisms by which these compounds can be harnessed for therapeutic benefit. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications.
In conclusion,(CAS No.) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to material science. As our understanding of biological systems evolves,(CAS No.) will undoubtedly continue to play a crucial role in advancing scientific knowledge and therapeutic interventions.
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